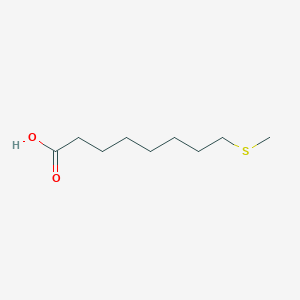

8-(Methylthio)octanoic acid

概要

説明

8-(Methylthio)octanoic acid is an organic compound with the molecular formula C9H18O2S It is a derivative of octanoic acid, where a methylthio group is attached to the eighth carbon atom of the octanoic acid chain

作用機序

Mode of Action

It is known that medium-chain fatty acids, such as 8-(methylthio)octanoic acid, can cause membrane stress in yeast cells . This suggests that the compound may interact with cellular membranes, affecting their integrity and function .

Biochemical Pathways

This compound is likely involved in several biochemical pathways. According to the KEGG database, it is involved in glucosinolate biosynthesis, biosynthesis of secondary metabolites, and 2-oxocarboxylic acid metabolism . The compound’s involvement in these pathways suggests that it may affect a variety of downstream effects, potentially influencing processes such as cell growth, metabolism, and response to stress .

Pharmacokinetics

A study on a related compound, octanoic acid, found that it is rapidly metabolized, with its product, octanoic acid, showing a temporal profile of efficacy that closely matches its plasma concentration . This suggests that this compound may also be rapidly metabolized and have a significant impact on bioavailability .

Result of Action

It is known that medium-chain fatty acids can cause membrane stress in yeast cells, leading to membrane leakage . This suggests that this compound may have similar effects, potentially disrupting cellular function and viability .

生化学分析

Biochemical Properties

It is known that MCFAs, including 8-(Methylthio)octanoic acid, can serve as an energy source and also regulate glucose and lipid metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being explored. It is suggested that MCFAs, including this compound, can improve metabolic features and cognition in humans .

Molecular Mechanism

It is known that the structures of enzymes dictate their functions . Therefore, understanding the interaction between this compound and various biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is crucial for elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

Dosage Effects in Animal Models

It is known that octanoic acid, a similar MCFA, has shown protective effects in a mouse model of spermatogenic disorder induced by busulfan at a dose of 30 mg/kg body weight

Metabolic Pathways

It is known that MCFAs, including this compound, are oxidatively metabolized in mouse brain slices, suggesting that they primarily occur in astrocytes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylthio)octanoic acid can be achieved through several methods. One common approach involves the reaction of octanoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylthio group on the octanoic acid chain.

Another method involves the use of 8-bromo-octanoic acid as a starting material. This compound can undergo a nucleophilic substitution reaction with methylthiol, resulting in the formation of this compound. The reaction conditions for this method usually include a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

8-(Methylthio)octanoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: DMF, NaH

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives

科学的研究の応用

8-(Methylthio)octanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

類似化合物との比較

8-(Methylthio)octanoic acid can be compared with other similar compounds, such as:

Octanoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

8-(Methylsulfanyl)octanoic acid: Similar structure but with a different sulfur-containing group, leading to variations in reactivity and applications.

8-Bromo-octanoic acid: Used as a precursor in the synthesis of this compound, with distinct chemical properties due to the presence of a bromine atom.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

特性

IUPAC Name |

8-methylsulfanyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPHWDFKZRIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2719457.png)

![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)

![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)

![3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2719472.png)